2,5-Piperazinedione

Description

Definition and Classification within Cyclic Peptides and Heterocyclic Compounds

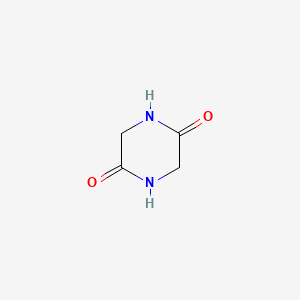

2,5-Piperazinedione (B512043), also known as glycine (B1666218) anhydride (B1165640), is an organic compound and the simplest member of the 2,5-diketopiperazine (DKP) class. nih.govebi.ac.uk Its structure consists of a six-membered ring containing two nitrogen atoms and two carbonyl groups at opposing positions. wikipedia.org This arrangement classifies it as a heterocyclic compound, specifically a piperazinone. ontosight.aiebi.ac.uk

Furthermore, this compound is recognized as a cyclic peptide, formed from the condensation of two amino acid molecules, in this case, two glycine residues. nih.govebi.ac.uk This makes DKPs the smallest possible class of cyclic peptides. ebi.ac.uk The planarity and rigidity of the ring structure, along with the presence of both hydrogen bond donors and acceptors, are key features that influence its chemical and biological properties. wikipedia.org

| Category | Description |

|---|---|

| Heterocyclic Compound | A cyclic compound with atoms of at least two different elements as members of its ring(s). This compound contains carbon and nitrogen atoms in its ring. ontosight.ai |

| Piperazinone | A class of compounds containing a piperazine (B1678402) ring with a ketone group. This compound has two ketone groups. ebi.ac.uk |

| Cyclic Peptide | A polypeptide chain that is cyclic. This compound is the simplest, formed from two glycine amino acids. nih.govebi.ac.uk |

| Diketopiperazine (DKP) | A class of organic compounds related to piperazine but containing two amide linkages. 2,5-Diketopiperazines are the most common and studied isomers. ebi.ac.uk |

Significance as a Privileged Scaffold in Chemical and Biological Research

The diketopiperazine ring system, with this compound as its parent structure, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netmdpi.com This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a versatile template for the development of new bioactive compounds. researchgate.net

The significance of the 2,5-diketopiperazine scaffold stems from several key attributes:

Structural Rigidity: The constrained conformation of the DKP ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Stereochemical Diversity: The two alpha-carbons of the DKP ring can be substituted with various side chains, allowing for the creation of a vast library of stereochemically diverse molecules.

Biological Activity: Natural and synthetic DKPs exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective effects. nih.gov

Synthetic Accessibility: The synthesis of 2,5-diketopiperazines is relatively straightforward, often involving the cyclization of dipeptides. wikipedia.orgresearchgate.net This allows for the efficient generation of diverse DKP libraries for screening purposes.

The DKP scaffold's ability to mimic peptide beta-turns, a common secondary structure in proteins, contributes to its capacity to interact with a variety of biological targets. researchgate.net This has led to the development of DKP-based compounds for a range of therapeutic areas.

Overview of Research Directions and Scope of Investigation

Current research on this compound and its derivatives is broad and multifaceted. Key areas of investigation include:

Natural Product Synthesis and Isolation: Many biologically active natural products contain a 2,5-diketopiperazine core. researchgate.net Researchers are actively isolating and synthesizing these compounds to study their therapeutic potential.

Medicinal Chemistry and Drug Discovery: The privileged nature of the DKP scaffold makes it a major focus in the development of new drugs. nih.gov Current efforts are directed towards creating novel DKP analogs with enhanced potency and selectivity for various diseases, including cancer and infectious diseases. nih.govrsc.org

Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral 2,5-diketopiperazines is a significant area of research, as the stereochemistry of the side chains is often crucial for biological activity.

Biomaterials and Supramolecular Chemistry: The self-assembly properties of certain 2,5-diketopiperazines are being explored for the development of novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. researchgate.netmdpi.com

Chemical Biology: Labeled DKP derivatives are being used as chemical probes to study biological processes and to identify new drug targets.

The ongoing investigation into the synthesis, properties, and applications of 2,5-piperazinediones continues to expand the utility of this versatile chemical entity in both fundamental and applied scientific research.

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRNXXXXHLBUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059342 | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Piperazinedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-57-0 | |

| Record name | 2,5-Piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240L69DTV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of 2,5 Piperazinedione Analogues

The structural simplicity and stability of the 2,5-piperazinedione (B512043) ring have made it a privileged scaffold in nature. researchgate.net Analogues of this compound are found as secondary metabolites across multiple biological kingdoms, showcasing a remarkable diversity in their chemical structures and biological roles. researchgate.netresearchgate.net

Isolation from Microbial Sources

Microorganisms are a prolific source of this compound derivatives, with numerous compounds having been isolated and characterized from both bacteria and fungi.

A variety of bacterial genera are known to produce this compound analogues. For instance, species of Streptomyces, a genus renowned for its production of antibiotics, are a well-documented source. nih.gov Streptomyces griseoluteus is known to produce piperazinedione, which exhibits antineoplastic activity. nih.gov Another example is cyclo-(L-Phe-L-Pro), a 2,5-DKP that has been isolated from several bacteria, including Streptomyces and Bacillus species. mdpi.com

The marine environment has also yielded bacteria that produce these compounds. A Bacillus horneckiae-like strain isolated from the marine sponge Spongia officinalis was found to produce isomers of cyclo-(Phe-Pro). mdpi.com Additionally, various other marine bacteria, including those from the genera Halomonas and Staphylococcus, have been identified as producers of 2,5-DKP derivatives. nih.gov

Table 1: Examples of this compound Analogues from Bacterial Sources

| Compound Name | Source Organism | Reference |

| Piperazinedione | Streptomyces griseoluteus | nih.gov |

| Cyclo-(L-Phe-L-Pro) | Streptomyces spp., Bacillus spp. | mdpi.com |

| Cyclo-(Phe-Pro) isomers | Bacillus horneckiae-like strain | mdpi.com |

| Various 2,5-DKPs | Marine bacterial strains | nih.gov |

Fungi, particularly from the genera Aspergillus and Penicillium, are also rich sources of this compound analogues. frontiersin.org For example, this compound itself has been reported in Aspergillus fumigatus. nih.gov Marine-derived fungi have proven to be especially fruitful, with numerous novel DKP derivatives being discovered. frontiersin.orgmdpi.com A study on a sponge-derived fungus, Aspergillus sclerotiorum, led to the isolation of new and known 2,5-DKP derivatives. frontiersin.org Similarly, endophytic Penicillium janthinellum isolated from a soft coral was found to produce new this compound derivatives named janthinolide A and B. researchgate.net

Table 2: Examples of this compound Analogues from Fungal Sources

| Compound Name | Source Organism | Reference |

| This compound | Aspergillus fumigatus | nih.gov |

| Various 2,5-DKP derivatives | Aspergillus sclerotiorum | frontiersin.org |

| Janthinolide A and B | Penicillium janthinellum | researchgate.net |

| Various 2,5-DKPs | Marine-derived Penicillium sp. | nih.gov |

Presence in Marine Organisms

The marine environment is a significant reservoir of unique this compound analogues. mdpi.comnih.govmdpi.com These compounds have been isolated from a wide array of marine life, including sponges, gorgonians, and tunicates, as well as from marine-associated microorganisms. nih.gov The structural diversity of these marine-derived DKPs is vast, often featuring complex substitutions and stereochemistry. nih.gov For example, barettin (B3061388), a 2,5-diketopiperazine, was isolated from the marine sponge Geodia baretti. uit.no The continuous exploration of marine organisms and their symbiotic microbes continues to unveil novel DKP structures. mdpi.com

Detection in Plant and Animal Kingdoms

The occurrence of this compound analogues is not limited to microbes and marine invertebrates. They have also been detected in the plant and animal kingdoms. mdpi.comuit.no These compounds are often formed as degradation products of polypeptides in processed foods and beverages, such as roasted coffee, beer, and stewed beef. wikipedia.org In animals, including humans, they have been found in the gastrointestinal tract, blood, and central nervous system. nih.gov For instance, the histidyl-proline 2,5-diketopiperazine, cyclo(L-His-L-Pro), is found in a variety of foods, with particularly high concentrations in fish and fish products. wikipedia.org

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of the this compound core is a fundamental process in the biosynthesis of this class of compounds. researchgate.netmdpi.com

The most common and structurally simplest biosynthetic route to 2,5-DKPs involves the head-to-tail cyclization of two α-amino acids. researchgate.netmdpi.com This process begins with the formation of a linear dipeptide from two amino acid precursors. mdpi.com Subsequently, an intramolecular condensation reaction occurs between the N-terminal amine and the C-terminal carboxylic acid of the dipeptide, resulting in the formation of the stable six-membered piperazinedione ring. mdpi.comnih.gov This cyclization can be a spontaneous, non-enzymatic process or catalyzed by specific enzymes. mdpi.com Enzymatic pathways often involve non-ribosomal peptide synthetases (NRPSs) or, more commonly for simpler DKPs, cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs as substrates. mdpi.commdpi.com This fundamental cyclization mechanism is a key step in generating the core scaffold, which can then be further modified by other enzymes to create the vast diversity of naturally occurring this compound analogues. nih.gov

Involvement of Diketopiperazine Synthases (e.g., AlbC)

The biosynthesis of this compound (also known as diketopiperazine or DKP) analogues in various organisms involves several enzymatic pathways. A significant family of enzymes responsible for creating the core DKP structure are the cyclodipeptide synthases (CDPSs). rsc.orgnih.gov These enzymes are distinct from the more widely known non-ribosomal peptide synthetases (NRPSs). pnas.org

CDPSs catalyze the formation of the DKP scaffold by using aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively hijacking these building blocks from their primary role in ribosomal protein synthesis. pnas.orgnih.govoup.com This mechanism allows CDPSs to bypass the initial amino acid activation step that is characteristic of NRPS pathways. pnas.org The resulting cyclodipeptides often serve as precursors for a wide array of natural products, which are subsequently modified by various tailoring enzymes like oxidases, methyltransferases, and cytochrome P450 enzymes to generate structural diversity. rsc.orgnih.gov

A quintessential and extensively studied example of a CDPS is AlbC, an enzyme found in the bacterium Streptomyces noursei. pnas.orguniprot.orgresearchgate.net AlbC is the inaugural enzyme in the biosynthetic pathway of albonoursin (B1666814), an antibiotic with a DKP core. pnas.orgebi.ac.uk The primary function of AlbC is to catalyze the formation of cyclo(L-Phe-L-Leu) from its two substrates, L-phenylalanyl-tRNA(Phe) and L-leucyl-tRNA(Leu). uniprot.orgresearchgate.net This cyclodipeptide is then acted upon by other enzymes in the alb gene cluster, such as the cyclodipeptide oxidase AlbAB, which introduces double bonds to yield the final albonoursin product. rsc.org

The catalytic mechanism of AlbC follows a ping-pong model. oup.comuniprot.org The process begins with the binding of the first substrate, Phe-tRNA(Phe), and the transfer of the L-phenylalanine moiety to a conserved active site serine residue (Ser-37), forming a covalent aminoacyl-enzyme intermediate. uniprot.orgmdpi.com Subsequently, the second substrate, Leu-tRNA(Leu), binds, and an intramolecular cyclization occurs, releasing the cyclo(L-Phe-L-Leu) product. Structurally, AlbC features a Rossmann-fold domain and shares significant similarity with the catalytic domain of class-Ic aminoacyl-tRNA synthetases. oup.com

While CDPSs have specific primary substrates, they often exhibit a degree of promiscuity, contributing to the natural diversity of DKP analogues. AlbC, for instance, can incorporate other nonpolar amino acids such as L-tyrosine and L-methionine, leading to the synthesis of various other cyclodipeptides as minor products. rsc.orguniprot.org This promiscuity is a recurring theme among CDPS enzymes. rsc.org

Interactive Data Tables

Below are tables summarizing key research findings on the involvement of diketopiperazine synthases in the biogenesis of this compound analogues.

Table 1: Examples of Diketopiperazine Synthases and Their Products

| Enzyme | Source Organism | Aminoacyl-tRNA Substrates | Major Cyclodipeptide Product | Reference |

|---|---|---|---|---|

| AlbC | Streptomyces noursei | L-Phe-tRNAPhe + L-Leu-tRNALeu | cyclo(L-Phe-L-Leu) | uniprot.orgresearchgate.net |

| Rv2275 | Mycobacterium tuberculosis | L-Tyr-tRNATyr + L-Tyr-tRNATyr | cyclo(L-Tyr-L-Tyr) | rsc.orgpnas.org |

| DmtB1 | Streptomyces sp. | L-Trp-tRNATrp + Various (Val, Pro, Leu, Ile, Ala) | cyclo(L-Trp-L-Xaa) | nih.gov |

| YvmC | Bacillus subtilis | L-Tyr-tRNATyr + L-Leu-tRNALeu | cyclo(L-Tyr-L-Leu) | mdpi.com |

Table 2: Research Findings on the AlbC Catalytic Mechanism

| Feature | Description of Finding | Reference |

|---|---|---|

| Catalytic Mechanism | The reaction follows a ping-pong mechanism involving a covalent enzyme intermediate. | oup.comuniprot.org |

| Active Site Nucleophile | Serine-37 (Ser-37) acts as the nucleophile, forming a covalent bond with the first aminoacyl substrate. | uniprot.org |

| Substrate Binding | The enzyme possesses two distinct pockets (P1 and P2) for binding the two aminoacyl-tRNA substrates sequentially. | mdpi.com |

| Structural Homology | AlbC's structure, featuring a Rossmann-fold, is highly similar to the catalytic domain of class-I aminoacyl-tRNA synthetases (aaRSs). | oup.com |

| Substrate Promiscuity | Besides its primary substrates, AlbC can incorporate other nonpolar residues like L-tyrosine and L-methionine to synthesize different cyclodipeptides in smaller amounts. | uniprot.org |

Advanced Chemical Synthesis and Derivatization Strategies for 2,5 Piperazinediones

Established Synthetic Methodologies

Traditional approaches to construct the 2,5-piperazinedione (B512043) ring have been refined over the years, offering reliable and versatile routes to a wide array of derivatives.

Cyclization of Dipeptides and Amino Acid Esters

The most common and direct method for synthesizing 2,5-piperazinediones is the intramolecular cyclization of dipeptides or their corresponding esters. wikipedia.orgresearchgate.net This head-to-tail condensation of two α-amino acids forms the characteristic six-membered ring. researchgate.net The process typically involves the formation of a linear dipeptide, followed by a cyclization step that can be promoted under various conditions. mdpi.com

The cyclization of dipeptide esters often occurs spontaneously. wikipedia.org However, the reaction can be facilitated and yields improved through thermal, acidic, or basic conditions. baranlab.org For instance, heating N-Boc protected dipeptide esters can lead to the formation of 2,5-piperazinediones, though this can sometimes result in mixtures of diastereomers. researchgate.net A key challenge in these cyclization reactions is the potential for racemization at the chiral centers. wikipedia.orgnih.gov

To circumvent some of these challenges, chemoenzymatic methods have been developed. One such method utilizes the adenylation domain of tyrocidine synthetase A (TycA-A) to catalyze the formation of dipeptide esters, which then undergo intramolecular cyclization. This one-pot synthesis has been shown to produce over 128 different DKPs without racemization, with the cyclization proceeding efficiently at a pH range of 6.5-9.5. nih.gov

| Dipeptide Precursor | Cyclization Conditions | Product | Key Findings | Reference |

| N-PMB-dipeptides | Boc-protection, then PMB-deprotection | mono-Boc-DKPs | Good yields and excellent stereoselectivity (>20:1 dr). | acs.org |

| Dipeptide methyl esters | Water, microwave irradiation | 2,5-Diketopiperazines | High yields, demonstrating that esterification is not always necessary for successful cyclization. | thieme-connect.com |

| N-Boc dipeptide esters | Solvent-free, microwave irradiation | 2,5-Diketopiperazines | Efficient, environmentally friendly, and better than traditional heating in terms of time, yield, and stereocenter integrity. | researchgate.netresearchgate.net |

Amide Bond Formation Approaches

Beyond the cyclization of pre-formed dipeptides, direct amide bond formation strategies are employed to construct the this compound ring. These methods often involve the use of coupling reagents to facilitate the formation of the two amide bonds within the heterocyclic structure. uantwerpen.be

One approach involves a catalytic hydroxy-directed peptide bond formation using a diboronic acid anhydride (B1165640) catalyst. This three-step sequence consists of an intermolecular catalytic condensation, deprotection of the nitrogen-protecting group, and subsequent intramolecular cyclization, all without intermediate purification. This method is particularly effective for synthesizing DKPs with hydroxymethyl functional groups and offers high yields. organic-chemistry.org

Modern Synthetic Transformations

Contemporary synthetic chemistry has introduced powerful new tools for the construction and derivatization of the this compound scaffold, enabling greater efficiency, complexity, and diversity in the resulting molecules.

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), particularly the Ugi four-component condensation (U-4CC), have emerged as a highly efficient strategy for synthesizing complex 2,5-piperazinediones. wikipedia.orgresearchgate.netmdpi.com The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino-carboxamide intermediate. This intermediate can then undergo a subsequent cyclization to yield the DKP ring. mdpi.com

This approach offers significant advantages in terms of diversity, as a wide range of commercially available starting materials can be utilized. rsc.org The Ugi reaction can be followed by a base-catalyzed SN2 cyclization to afford the final DKP product. mdpi.com In some variations, the Ugi reaction itself can be designed to lead directly to the cyclized product in a one-pot fashion. For example, using β-acyl substituted acrylic acids in place of simple carboxylic acids can lead to the formation of highly substituted 2,5-diketopiperazines via an intramolecular aza-Michael addition. mdpi.com

A facile approach utilizes commercially available dipeptides as a bifunctional component in the Ugi reaction with aldehydes and isocyanides to directly form 2,5-diketopiperazines. nih.gov

| Reaction Type | Components | Key Features | Reference |

| Ugi 4CR/SN2 Cyclization | Aldehyde, amine, 2-chloroacetic acid, isocyanide | Ionic liquids can be used as a medium and catalyst for the cyclization step. | mdpi.com |

| Ugi Cascade Reaction | Tryptamine, isocyanides, glyoxylic acids, aldehydes | A "green chemistry" approach that can be performed under solvent-free conditions. | rsc.org |

| Ugi/Aza-Michael Reaction | Aldehyde, amine, β-acyl substituted acrylic acid, isocyanide | One-pot synthesis of highly substituted DKPs without the need for a separate cyclization step. | mdpi.com |

| Ugi 4-center 3-component reaction | Dipeptide, aldehyde, isocyanide | Utilizes a dipeptide as the bifunctional component to directly form the DKP ring. | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in the synthesis of 2,5-piperazinediones, offering significant advantages over conventional heating methods. mdpi.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and improved stereochemical integrity. researchgate.netthieme-connect.com

This technology has been successfully applied to the cyclization of N-Boc dipeptide esters, providing an efficient and environmentally friendly, solvent-free method for DKP synthesis. researchgate.netresearchgate.netthieme-connect.com The use of microwave heating has been shown to be superior to traditional thermal conditions, particularly in preventing the formation of diastereomeric mixtures. thieme-connect.com Furthermore, microwave-assisted cyclization of unprotected dipeptides in water has demonstrated high yields, simplifying the synthetic process by negating the need for prior esterification of the dipeptide. mdpi.comthieme-connect.com

| Starting Material | Conditions | Advantages | Reference(s) |

| N-Boc dipeptide esters | Solvent-free, microwave irradiation | Faster reaction, higher yield, better stereocontrol compared to thermal methods. | researchgate.netresearchgate.netthieme-connect.com |

| Unprotected dipeptides | Water, microwave irradiation | High yields without the need for esterification. | mdpi.comthieme-connect.com |

| Nα-Boc-dipeptidyl esters | Water, microwave irradiation | Rapid, safe, and environmentally friendly one-pot N-Boc-deprotection-cyclization. | mdpi.com |

Aldol (B89426) Condensation for Functionalization

Aldol condensation is a powerful method for the functionalization of a pre-existing this compound core, allowing for the introduction of substituents at the C-3 and C-6 positions. wikipedia.org This approach is attractive due to its simplicity and the commercial availability of starting materials like glycine (B1666218) anhydride. uit.no

However, direct aldol condensation with glycine anhydride is often unsuccessful because the acidity of the N-H protons interferes with the desired enolate formation at the α-carbon. uit.no To overcome this, the piperazinedione ring is typically activated, most commonly by N-acetylation to form 1,4-diacetyl-2,5-piperazinedione. uit.nobeilstein-journals.org This activated substrate can then undergo condensation with various aldehydes in the presence of a base, such as potassium tert-butoxide or cesium carbonate, to yield 3-arylmethylene-2,5-piperazinediones. beilstein-journals.orgresearchgate.net This method allows for the stepwise and controlled introduction of substituents, enabling the synthesis of both symmetrical and unsymmetrical 3,6-disubstituted 2,5-diketopiperazines. wikipedia.org

| Starting Material | Reagents | Product | Key Findings | Reference |

| 1,4-diacetyl-2,5-piperazinedione | Aldehydes, potassium tert-butoxide | 3-arylmethylene-2,5-piperazinediones | Readily available starting material for further functionalization. | beilstein-journals.org |

| 1,4-diacetyl-2,5-piperazinedione | Aldehydes, triethylamine (B128534) in DMF | Unsymmetrical 3,6-didehydro-2,5-diketopiperazines | Stepwise control of the condensation is possible. | wikipedia.org |

| N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione | Cesium carbonate | Dipodazine (a natural product) | Stereoselective aldol condensation. | researchgate.net |

Regioselective Functionalization and Core Modification

The ability to selectively functionalize the this compound core at specific positions is crucial for synthesizing derivatives with desired properties.

N-Alkylation: Regioselective N-alkylation of the piperazinedione ring can be challenging due to the presence of two secondary amide nitrogens. Direct alkylation often leads to a mixture of N-alkylated and O-alkylated products. organic-chemistry.org However, methods have been developed to achieve high regioselectivity. For instance, the use of P(NMe2)3 mediates a practical and regioselective direct N-alkylation of 2-pyridones, a related heterocyclic system, with α-keto esters via a deoxygenation process under mild conditions. organic-chemistry.org Another approach involves the use of specific catalytic systems, such as [Cp*IrCl2]2/NaOH, for the direct N-alkylation of 2-aminoquinazolines and 2-aminopyrimidines with alcohols, affording N-exosubstituted products with high yields and complete regioselectivity. rsc.org While not directly on 2,5-piperazinediones, these methods highlight strategies that could be adapted. The synthesis of unsymmetrically substituted 2,5-piperazinediones has been achieved through the regioselective alkylation of piperazinedione derivatives, demonstrating the feasibility of controlling substitution on the nitrogen atoms. grafiati.com

C-Acylation: C-acylation provides another avenue for functionalization. The formation of the 2,5-diketopiperazine ring can be achieved through intramolecular cyclization of an enolate onto a carbonyl group. wikipedia.org For example, the enolate of a precursor molecule can be acylated intramolecularly to construct the 2,5-diketopiperazine ring in high yield. wikipedia.org A common strategy for introducing substituents at the C-3 and C-6 positions involves the aldol condensation of a 1,4-diacetyl-2,5-piperazinedione with aldehydes. nih.gov For instance, N-acetylated glycine anhydride can be coupled with various aromatic aldehydes under basic conditions to yield 3-arylmethylene-2,5-piperazinediones. nih.gov

Table 1: Examples of C-Acylation of 1,4-diacetyl-2,5-piperazinedione with Substituted Benzaldehydes. nih.gov

| Entry | R1 | Product | Yield (%) |

| 1 | H | 1a | 82 |

| 2 | 4-CF3 | 1b | 73 |

| 3 | 4-F | 1c | 72 |

| 4 | 3-Cl | 1d | 97 |

| 5 | 4-Me | 1e | 65 |

| 6 | 2-Me | 1f | 50 |

| 7 | 3-MeO | 1g | 57 |

| 8 | 2-NO2-3,4-(MeO)2 | 1h | 80 |

Functionalized 2,5-piperazinediones can serve as versatile synthetic intermediates that can be regioselectively cleaved to generate diverse heterocyclic structures. nih.govresearchgate.net This strategy unlocks the potential of the DKP scaffold beyond its core structure. For example, 3-arylmethylene-2,5-piperazinediones, synthesized via aldol condensation, can undergo regioselective opening of the piperazinedione ring through acid-promoted alcoholysis. nih.gov This reaction can be performed using microwave irradiation or conventional heating to yield N-(3-arylpyruvylamino) esters. nih.gov The choice of alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) as the nucleophile allows for further diversification of the resulting product. nih.gov This approach has been utilized in the synthesis of quinoxaline (B1680401) di-N-oxides, demonstrating the utility of DKP cleavage in accessing other complex heterocyclic systems. nih.gov

Table 2: Regioselective Opening of 3-Arylmethylene-2,5-piperazinediones (1) to N-(3-arylpyruvylamino) esters (2). nih.gov

| Entry | R1 | R2 | Product | Yield (%) |

| 1 | H | OMe | 2a | 71 |

| 2 | 4-CF3 | OMe | 2b | 68 |

| 3 | 4-F | OMe | 2c | 45 |

| 4 | 3-Cl | OMe | 2d | 98 |

| 5 | 4-Me | OMe | 2e | 54 |

| 6 | 2-Me | OMe | 2f | 55 |

| 7 | 3-MeO | OMe | 2g | 40 |

N-Alkylation and C-Acylation Strategies

Stereoselective Synthesis and Diastereomeric Control

The stereochemistry of substituents on the this compound ring is critical for its biological activity. Therefore, developing synthetic methods that allow for precise control over the stereocenters is of paramount importance.

Stereoselective synthesis of 2,5-piperazinediones is often achieved by using chiral amino acid derivatives as starting materials, which are then dimerized and cyclized to introduce substituents at the C-3 and C-6 positions with defined stereochemistry. nih.gov The use of microwave irradiation in the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters has been shown to be efficient and can influence the diastereomeric ratio of the products. researchgate.net In some cases, microwave conditions have led to improved diastereoselectivity compared to conventional thermal conditions. researchgate.net

Diastereomeric control can also be exerted in subsequent functionalization steps. For example, the oxidation of exocyclic olefins on a diketopiperazine scaffold to form bis-α,β-epoxides has been shown to be highly diastereoselective, with only one or two of the possible six diastereomers being observed. nih.gov The final bromohydration-cyclization sequence in this synthesis favored the formation of the C2-symmetric diastereomer. nih.gov Furthermore, in the one-pot Ugi/Aza-Michael synthesis of highly substituted 2,5-diketopiperazines, the resulting products were obtained as a mixture of cis and trans diastereomers, which could be separated by chromatography. mdpi.com The stereochemistry of these products is crucial, as demonstrated by X-ray crystallography, which confirmed the trans substitution at C-3 and C-6 of the DKP ring in one of the synthesized compounds. mdpi.com

Structural Elucidation and Conformational Analysis of 2,5 Piperazinediones

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 2,5-piperazinediones, providing a wealth of information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,5-piperazinediones in solution. ontosight.ai By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another. For the parent 2,5-piperazinedione (B512043), the protons on the methylene (B1212753) groups of the ring typically appear as a singlet due to their chemical equivalence. chemicalbook.com In substituted derivatives, the signals become more complex, with chemical shifts and coupling constants providing information about the nature and stereochemistry of the substituents. For instance, in derivatives like (3Z)-1-acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine, distinct signals are observed for the acetyl, allyl, and benzylidene protons, with their specific chemical shifts and multiplicities confirming their structural assignments. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbons of the diketopiperazine ring are particularly characteristic, typically resonating at around 165-172 ppm. mdpi.comjst.go.jp The chemical shifts of the α-carbons are sensitive to the nature of the substituents, offering further structural confirmation. For example, in this compound, 3,6-bis(2-methylpropyl), the carbons of the isobutyl groups can be clearly distinguished from those of the piperazinedione ring. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments allow for the unambiguous assignment of proton and carbon signals, especially in complex substituted 2,5-piperazinediones. acdlabs.com

Table 1: Representative ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| (3Z)-1-Acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine | 7.44–7.34 (m, 5H), 7.31 (s, 1H), 5.57–5.46 (m, 1H), 5.03 (dd, J = 10.2, 1.2 Hz, 1H), 4.74 (dd, J = 16.8, 1.2 Hz, 1H), 4.54 (s, 2H), 4.11 (d, J = 5.6 Hz, 2H), 2.63 (s, 3H) | 171.3, 164.8, 164.3, 132.6, 131.0, 129.7, 129.6, 129.3, 128.7, 126.6, 118.8, 46.4, 45.2, 26.6 | mdpi.com |

This table is for illustrative purposes and specific values can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2,5-piperazinediones, the most prominent absorption bands are associated with the amide functional groups.

N-H Stretching: The N-H stretching vibrations of the amide groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration of the amide groups gives rise to a strong, sharp absorption band, usually in the range of 1650-1700 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by the ring conformation and the presence of substituents.

C-N Stretching: The C-N stretching vibration is typically observed in the region of 1400-1450 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3200-3400 |

| Amide C=O | Stretching | 1650-1700 |

Data compiled from various sources, including vulcanchem.comvwr.comingentaconnect.com.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. ontosight.ainist.gov

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.comjst.go.jp

Fragmentation Patterns: The fragmentation of 2,5-piperazinediones upon ionization provides valuable structural clues. Common fragmentation pathways include the loss of carbon monoxide (CO) from the amide groups and cleavage of the piperazinedione ring. researchgate.net The specific fragmentation pattern is dependent on the substituents present on the ring. For instance, in cyclo-(L-Phe-L-Pro), fragments corresponding to the loss of a carbonyl group and the proline ring are observed. mdpi.com

Different ionization techniques and mass analyzers are employed for the analysis of 2,5-piperazinediones:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable this compound derivatives. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for less volatile and thermally labile 2,5-piperazinediones, often used in conjunction with liquid chromatography (LC-MS). nih.govresearchgate.net

High-Resolution Electrospray Ionization-Mass Spectrometry (HRESI-MS): This provides highly accurate mass measurements, which is crucial for confirming the elemental composition of novel this compound derivatives. mdpi.com

Table 3: Common Fragments Observed in the Mass Spectra of this compound

| m/z | Proposed Fragment |

|---|---|

| 114 | [M]⁺ (Molecular Ion) |

| 86 | [M - CO]⁺ |

| 71 | [M - HNCO]⁺ |

| 42 | [CH₂=C=O]⁺ |

Based on data for the parent this compound. nih.gov

Infrared (IR) Spectroscopy

X-ray Crystallography and Solid-State Structural Determination

The crystal structure of the parent this compound reveals a nearly planar six-membered ring. nih.gov However, the conformation of the ring can be influenced by the presence of substituents. For example, in N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione, the piperazinedione ring adopts a boat conformation. nih.gov

X-ray crystallographic studies have been instrumental in confirming the stereochemistry of chiral 2,5-piperazinediones and in understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.net For instance, the crystal structure of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione shows that the crystal packing is stabilized by intermolecular C-H···π interactions. researchgate.net

Table 4: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Conformation of Piperazinedione Ring | Reference |

|---|---|---|---|---|

| This compound | Monoclinic | P2₁/a | Nearly Planar | nih.gov |

| N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione | Orthorhombic | Fdd2 | Boat | nih.gov |

Computational Chemistry Approaches to Conformation and Interaction

Computational chemistry methods have become increasingly important in complementing experimental data and providing deeper insights into the structure, conformation, and reactivity of 2,5-piperazinediones. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can be used to predict the optimized geometry of 2,5-piperazinediones, providing information about bond lengths, bond angles, and dihedral angles. nih.govioffe.ru

These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net DFT calculations have been successfully used to show that the optimized structure of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione is in excellent agreement with the experimental X-ray data. scdi-montpellier.fr Furthermore, DFT can be used to investigate the relative energies of different conformers of a this compound, helping to identify the most stable conformation. researchgate.net

Table 5: Comparison of Experimental and DFT-Calculated Bond Lengths (Å) for a this compound Derivative

| Bond | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| C=O | 1.234 | 1.231 |

| C-N | 1.335 | 1.340 |

Illustrative data, specific values will vary depending on the compound and computational method.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the interaction between this compound derivatives and their biological targets at a molecular level.

Researchers have extensively used molecular docking to elucidate the binding modes of this compound derivatives with various protein targets. For instance, in the context of anticancer research, molecular docking simulations have been employed to study the interactions of these compounds with αβ-tubulin. researchgate.netnih.gov These studies reveal that 2,5-diketopiperazine derivatives can bind to the colchicine (B1669291) binding site of tubulin, a critical target for anticancer drugs. rsc.org The docking results often highlight crucial interactions, such as hydrogen bonds between the diketopiperazine backbone and amino acid residues like Val236 of β-tubulin. rsc.org

One study designed new 2,5-diketopiperazine derivatives and used molecular docking to investigate their potential as simultaneous inhibitors of both αβ-tubulin and the breast cancer resistance protein (BCRP). researchgate.net The results indicated that these compounds could bind effectively to both targets, suggesting their potential as dual inhibitors. researchgate.net For example, a specific designed compound showed a high binding affinity to αβ-tubulin with a binding energy of -10.74 kcal/mol and a calculated inhibition constant of 13.44 nM. researchgate.net

In the pursuit of novel antiviral agents, molecular docking has been used to explore the interaction of 2,5-diketopiperazine derivatives with viral proteins like the neuraminidase of the H5N2 avian influenza virus. mdpi.comresearchgate.net These simulations help visualize how the compounds fit into the active site of the enzyme and interact with key amino acid residues. mdpi.comresearchgate.net

Furthermore, molecular docking is a key component in understanding the mechanism of action of 2,5-diketopiperazine derivatives as oxytocin (B344502) receptor (OTR) antagonists. nih.gov Docking studies have identified the binding cavity for these antagonists among the transmembrane helices of the OTR and pinpointed specific amino acid residues crucial for the interaction. nih.gov For example, a representative compound was shown to form hydrogen bonds with Q119 and Q295, as well as a π-π stacking interaction with F311. nih.gov

The insights gained from molecular docking simulations are invaluable for the rational design of new this compound derivatives with improved affinity and selectivity for their biological targets. The stability of the predicted binding modes is often further validated using molecular dynamics (MD) simulations. researchgate.netnih.govnih.gov

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative/Compound | Target Protein | Key Findings |

| Designed 2,5-Diketopiperazine Derivatives | αβ-Tubulin and BCRP | Potential as simultaneous inhibitors of both proteins. researchgate.net |

| Plinabulin and derivatives | Tubulin | Formation of a crucial hydrogen bond between the diketopiperazine backbone and Val236 of β-tubulin. rsc.org |

| Proline-based 2,5-Diketopiperazines | αβ-Tubulin | Twenty compounds showed lower binding energies than the known inhibitor Tryprostatin-A. nih.gov |

| 2,5-Diketopiperazine Derivatives | Oxytocin Receptor (OTR) | Binding cavity located among TM2-TM7 helices, with key interactions with residues like Q119, Q295, and F311. nih.gov |

| N-substituted 2,5-Diketopiperazine Derivatives | Neuraminidase (H5N2) | Compounds bind in the 430-cavity and interact with key amino acid residues. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. This method is pivotal in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds.

For this compound derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antimicrobial and anticancer effects. These studies involve developing mathematical models that relate physicochemical or structural descriptors of the molecules to their observed biological activities.

In one study focusing on 2,5-diketopiperazine derivatives as oxytocin receptor (OTR) antagonists, a three-dimensional QSAR (3D-QSAR) analysis was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting CoMSIA model demonstrated good validity and predictability, with a cross-validated correlation coefficient (Q²) of 0.614 and a predicted correlation coefficient (R²pre) of 0.912 for the test set. nih.gov Such models provide insights into the steric and electrostatic fields around the molecules that are crucial for their antagonistic activity. nih.gov

QSAR studies have also been applied to understand the antimicrobial properties of this compound analogs. For instance, a 2D-QSAR analysis of benzoxazole (B165842) derivatives, which share structural similarities with some bioactive piperazinediones, was performed to understand their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model with a high correlation coefficient (r² = 0.962) and cross-validation parameter (q² = 0.917). nih.gov This model indicated that an increase in the exposed partial negative surface area enhances the inhibitory activity. nih.gov

The descriptors used in QSAR models for piperazine (B1678402) derivatives can vary widely, from topological and spatial descriptors to thermodynamic and electronic properties. nih.govnih.gov For example, in a study on aryl alkanol piperazine derivatives with antidepressant activities, descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to influence the 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov

The predictive power of QSAR models allows researchers to design and screen new compounds with potentially enhanced biological activity before their actual synthesis, thus saving time and resources. ijper.orgijper.org

Table 2: Key Parameters from a 3D-QSAR Study on 2,5-Diketopiperazine Derivatives as OTR Antagonists

| Parameter | Value | Description |

| Q² (cross-validated correlation coefficient) | 0.614 | Indicates the predictive ability of the model within the training set. nih.gov |

| R²ncv (non-cross-validated correlation coefficient) | 0.969 | Represents the goodness of fit of the model. nih.gov |

| R²pre (predicted correlation coefficient) | 0.912 | Measures the predictive power of the model for an external test set. nih.gov |

Molecular Mechanisms of Action and Biological Activities of 2,5 Piperazinediones

Antimicrobial Activity

2,5-Piperazinediones have emerged as a promising class of antimicrobial agents, displaying efficacy against a range of pathogens including bacteria, fungi, viruses, and protozoa. ontosight.ainih.gov Their mechanisms of action are varied and often target essential cellular processes in these microorganisms.

Antibacterial Mechanisms (e.g., Disruption of DNA Replication and Protein Synthesis, Glucosamine-6-phosphate Synthase Inhibition)

The antibacterial effects of 2,5-piperazinediones are often attributed to their ability to interfere with fundamental cellular processes. Some derivatives disrupt DNA replication and protein synthesis, critical for bacterial survival and proliferation. For instance, piperazinedione isolated from Streptomyces griseoluteus has been shown to alkylate DNA at the N-7 position of guanine, thereby inhibiting DNA replication. nih.gov

Another key target for the antibacterial activity of these compounds is glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme essential for the biosynthesis of the bacterial cell wall. nih.govresearchgate.net Inhibition of this enzyme disrupts the hexosamine biosynthesis pathway, which is crucial for producing UDP-N-acetyl-D-glucosamine, a vital precursor for cell wall components. researchgate.net Molecular docking studies have revealed that certain 2,5-piperazinedione (B512043) derivatives can bind effectively to GlcN-6-P synthase. For example, the compound this compound, 3,6-bis(2-methylpropyl) demonstrated a strong affinity for glucosamine-6-phosphate synthase, suggesting this as a primary mechanism for its antibacterial action. nih.govnih.gov

| Compound Name | Bacterial Target/Mechanism | Reference |

| Piperazinedione | DNA alkylation, inhibition of DNA replication | nih.gov |

| This compound, 3,6-bis(2-methylpropyl) | Glucosamine-6-phosphate synthase inhibition | nih.gov |

Antifungal Mechanisms (e.g., Membrane Disruption)

The antifungal activity of 2,5-piperazinediones is frequently linked to the disruption of fungal cell membranes. The hydrophobic substituents on the piperazinedione ring can enhance membrane permeability, particularly in fungi with lipid-rich cell walls. This disruption can lead to the leakage of essential cellular contents and ultimately cell death. frontiersin.org

Studies on various this compound derivatives have highlighted their ability to interfere with membrane integrity. For example, some cyclic peptides containing the 2,5-diketopiperazine ring have been shown to induce significant disturbances within lipid bilayers, leading to the formation of pores. nih.gov This mechanism is supported by the observation that these compounds can increase membrane fluidity and disrupt plasma membrane polarization. nih.gov The antifungal action of certain peptides involves interaction with specific membrane components, which can trigger downstream effects like the production of reactive oxygen species. kuleuven.be

| Compound Name | Fungal Target/Mechanism | Reference |

| Cyclo(Pro-Tyr) | Plasma membrane disruption, increased membrane fluidity | nih.gov |

| This compound, 3,6-bis(2-methylpropyl)- | Membrane disruption |

Antiviral Modulations

Certain this compound derivatives have demonstrated potential as antiviral agents. ontosight.aimdpi.com Research into their antiviral mechanisms is ongoing, but some studies have pointed towards the inhibition of viral replication processes. For example, derivatives with benzylidene and alkylidene substituents have been investigated for their activity against the influenza virus. mdpi.com

One study focused on the compound this compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride, which was found to selectively inhibit DNA synthesis in L1210 leukemia cells, a model often used in broader antineoplastic and antiviral research. nih.gov This suggests that interference with nucleic acid synthesis could be a key antiviral mechanism for some this compound compounds.

| Compound Name | Viral Target/Mechanism | Reference |

| (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-Diketopiperazines | Inhibition of influenza virus propagation | mdpi.com |

| This compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride | Selective inhibition of DNA synthesis | nih.gov |

Antiprotozoal Efficacy and Target Interactions (e.g., against P. falciparum, T. cruzi, L. infantum)

A number of synthetic 2,5-diketopiperazines have shown promising activity against protozoan parasites responsible for major tropical diseases like malaria (Plasmodium falciparum), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). mdpi.comnih.gov The development of new drugs against these parasites is a global health priority due to issues with existing treatments, including severe side effects and emerging drug resistance. nih.govnih.gov

Recent studies have evaluated novel synthetic 2,5-DKPs, with some compounds exhibiting significant inhibitory concentrations (IC50) against these parasites. nih.gov For instance, certain derivatives showed IC50 values ranging from 5.4 to 9.5 µg/mL against P. falciparum, T. cruzi, and L. infantum. mdpi.comnih.gov The activity of these compounds appears to be influenced by the substitution patterns on the aromatic rings of the 2,5-DKP structure. nih.gov While the precise molecular targets are still under investigation, the efficacy of these compounds highlights their potential as starting points for the development of new antiprotozoal drugs. nih.govmdpi.comajol.info

| Compound Name/Class | Protozoan Target | Activity | Reference |

| Synthetic 2,5-Diketopiperazines | P. falciparum, T. cruzi, L. infantum | IC50 values from 5.4 to 9.5 µg/mL | mdpi.comnih.gov |

| Compound 19 (a 2,5-DKP) | P. falciparum | IC50 of 5.4 µg/mL | nih.gov |

| Compounds 8 and 22 (2,5-DKPs) | T. cruzi | Good anti-trypanosomal activity | nih.gov |

| Compound 14 (a 2,5-DKP) | L. infantum | Good anti-leishmanial activity | nih.gov |

Antioxidant Properties

Beyond their antimicrobial effects, many 2,5-piperazinediones possess notable antioxidant properties. mdpi.com They can help mitigate oxidative stress, which is implicated in a variety of diseases, by neutralizing harmful reactive oxygen species (ROS). nih.gov

Reactive Oxygen Species (ROS) Scavenging

The antioxidant activity of 2,5-piperazinediones is largely attributed to their ability to scavenge reactive oxygen species. Some derivatives have been shown to directly scavenge free radicals. Furthermore, certain compounds can enhance the activity of key antioxidant enzymes within cells, such as glutathione (B108866) peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). researchgate.net

For example, the compound 3,6-diisobutyl-2,5-piperazinedione has demonstrated the ability to reduce oxidative stress markers. Mechanistic studies suggest that it can decrease ROS production and stabilize mitochondrial membrane potential, thereby protecting cells from oxidative damage. nih.gov This dual action of direct ROS scavenging and enhancement of cellular antioxidant defenses makes 2,5-piperazinediones a compelling class of compounds for combating oxidative stress-related conditions. nih.gov

| Compound Name | Antioxidant Mechanism | Reference |

| 3,6-diisobutyl-2,5-piperazinedione | ROS scavenging, enhancement of antioxidant enzyme activity (GPx, GST, GSR) | researchgate.net |

| Compound 9r (a 1,4-disubstituted piperazine-2,5-dione) | Decreased ROS production, stabilization of mitochondrial membrane potential | nih.gov |

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GPx, GST, GSR)

Certain this compound derivatives have been shown to bolster the cellular antioxidant defense system. This system includes key enzymes such as glutathione peroxidase (GPx), glutathione S-transferase (GST), and glutathione reductase (GSR), which work in concert to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.govturkjgastroenterol.org The liver, a central site for metabolic homeostasis, relies heavily on glutathione and related enzymes for detoxification. turkjgastroenterol.org GSTs, in particular, are crucial phase II detoxification enzymes that catalyze the conjugation of glutathione to various toxic compounds, rendering them less harmful. dovepress.complos.org

Research on the specific derivative 3,6-diisobutyl-2,5-piperazinedione (DIP) , isolated from the bacterium Halomonas pacifica, has provided direct evidence of interaction with these antioxidant enzymes. nih.gov In silico molecular docking analysis revealed that DIP exhibits a strong binding affinity for GPx, GST, and GSR. nih.govresearchgate.net This interaction suggests a mechanism whereby the compound can enhance the activity or stability of these enzymes, thereby boosting the cell's capacity to mitigate oxidative stress. nih.gov

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Glutathione Peroxidase (GPx) | -5.37 |

| Glutathione-S-Transferase (GST) | -5.27 |

| Glutathione Reductase (GSR) | -4.70 |

Neuroprotective Effects

The neuroprotective properties of 2,5-piperazinediones are a significant area of investigation, with studies highlighting their ability to protect neuronal cells from various insults, primarily through the attenuation of oxidative stress and the modulation of cell death pathways. acs.orgresearchgate.net

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative disorders, where an imbalance in reactive oxygen species (RONS) production leads to cellular damage. frontiersin.org Several this compound compounds have demonstrated neuroprotective effects by directly counteracting this process in preclinical models.

Neuronal loss in neurodegenerative conditions can occur through multiple regulated pathways, including various forms of apoptosis and necrosis. nih.gov Research on Cyclo-(L-Pro-L-Phe) , a 2,5-diketopiperazine isolated from a marine-derived fungus, has elucidated its role in modulating these pathways. In a study using SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced injury, the compound inhibited apoptosis and preserved the mitochondrial membrane potential. nih.gov Mechanistically, it was found to prevent the activation of key executioner proteins in the apoptotic cascade, namely caspase-3 and PARP. nih.gov

Further supporting this, in silico studies have identified other this compound derivatives, such as 6-Methoxyspirotryprostatin B , as potential activators of procaspase-3, the inactive precursor to caspase-3. jyoungpharm.orgresearchgate.net Activating this enzyme is a critical step in initiating apoptosis, suggesting that different derivatives can either inhibit or promote cell death pathways depending on their specific structure and the cellular context. jyoungpharm.orgresearchgate.net

Mechanisms of Oxidative Stress Reduction in Neuronal Models

Anticancer and Cytotoxic Properties (Mechanistic Aspects)

The this compound scaffold is found in numerous compounds with potent anticancer and cytotoxic properties. nih.govontosight.ai Their mechanisms of action are varied, ranging from direct damage to cellular macromolecules like DNA to the targeted inhibition of proteins that are crucial for cancer cell survival and proliferation.

A specific derivative, This compound, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758) , functions as a DNA alkylating agent. nih.gov Studies on adenocarcinoma and human epidermoid carcinoma cells in culture revealed that this compound preferentially inhibits DNA synthesis over RNA and protein synthesis. nih.gov This inhibition of DNA synthesis was shown to be irreversible. nih.gov

| Macromolecule | Effect of NSC-135758 | Cell Line(s) |

|---|---|---|

| DNA | Selective and irreversible inhibition | Adenocarcinoma 755, Human Epidermoid Carcinoma, L1210 Leukemia |

| RNA | Less pronounced or no inhibition | Adenocarcinoma 755, L1210 Leukemia |

| Protein | No inhibition | Adenocarcinoma 755, L1210 Leukemia |

In addition to directly damaging DNA, 2,5-piperazinediones can exert their anticancer effects by interacting with specific protein targets that play a role in cancer progression and drug resistance.

Breast Cancer Resistance Protein (BCRP): BCRP is a transporter protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. nih.gov Several this compound derivatives have been identified as BCRP inhibitors. targetmol.com For example, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione has been shown through molecular docking studies to interact with the binding domain of BCRP, suggesting it could act as an inhibitor. researchgate.netresearchgate.net Another naturally occurring diketopiperazine, Brevianamide F , also shows notable BCRP inhibitory activity. targetmol.com By blocking BCRP, these compounds have the potential to reverse drug resistance and restore the efficacy of conventional anticancer agents. nih.gov

Murine Double Minute 2 (MDM2): The MDM2 protein is a crucial negative regulator of the p53 tumor suppressor. jyoungpharm.orgnih.gov In many cancers with non-mutated p53, MDM2 is overexpressed, leading to p53 inhibition and allowing cancer cells to evade apoptosis. plos.org Disrupting the MDM2-p53 interaction is therefore a key therapeutic strategy. nih.gov In silico docking studies have identified the this compound derivative 18-Oxotryprostatin A as a potential MDM2 inhibitor, showing low binding energy in computational models. jyoungpharm.orgresearchgate.net Although subsequent lab-based assays of other synthesized diketopiperazines designed for this purpose did not show activity, the structural framework remains a viable starting point for designing MDM2-p53 interaction inhibitors. nih.govplos.org

| Compound | Protein Target | Observed/Predicted Effect |

|---|---|---|

| 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione | BCRP | Potential inhibitor (based on molecular docking) |

| Brevianamide F | BCRP | Inhibitor |

| 18-Oxotryprostatin A | MDM2 | Potential inhibitor (based on in silico analysis) |

| 6-Methoxyspirotryprostatin B | Procaspase-3 | Potential activator (based on in silico analysis) |

Other Mechanistic Biological Activities

Enzyme Inhibition (e.g., APAF-1, Melanocortin Receptors, Lipoxygenase, Neuraminidase)

The this compound (also known as 2,5-diketopiperazine or DKP) scaffold is a versatile structure that has been explored for its ability to inhibit a variety of enzymes.

Apoptotic Peptidase Activating Factor 1 (APAF-1) Inhibition: Derivatives of this compound have been identified as inhibitors of the apoptotic peptidase activating factor 1 (APAF-1). wipo.intglosbe.comgoogle.com APAF-1 is a critical component in the intrinsic pathway of apoptosis, where it participates in the formation of the apoptosome, a complex that activates caspases and executes cell death. google.comnih.gov Certain this compound derivatives can bind to the caspase recruitment and nucleotide-binding domains of APAF-1. nih.gov This interaction is thought to prevent the conformational change necessary for APAF-1 oligomerization, thereby inhibiting procaspase-9 activation and subsequent apoptosis. nih.gov This inhibitory action makes these compounds potentially useful for conditions associated with increased apoptosis. wipo.intglosbe.comgoogle.com For example, a second-generation this compound derivative, LPT99, has shown efficacy in preventing cisplatin-induced ototoxicity in experimental models by inhibiting APAF-1. nih.gov

Melanocortin Receptor Antagonism: While research has described melanocortin-4 receptor (MC4R) agonists containing a piperazine (B1678402) core, specific antagonist activity by this compound compounds has also been investigated. nih.gov The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in various physiological processes, including inflammation and energy homeostasis. frontiersin.org The discovery of piperazine-based compounds as orally active antagonists of the MC4R suggests the potential for this chemical class to modulate receptor function, which could be therapeutic in conditions like cachexia. thegoodscentscompany.com

Lipoxygenase (LOX) Inhibition: Several studies have investigated the potential of DKP derivatives to inhibit lipoxygenases, a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. researchgate.netnih.gov For instance, a study of a 1,4-disubstituted 1H-1,2,3-triazole compound, which shares structural features with some DKP derivatives, showed an IC50 value of 37.40 μM against lipoxygenase. researchgate.net Another study on linoleyl hydroxamic acid demonstrated varying inhibitory activity against different LOX isoforms, with an IC50 of 7 μM for human 5-LOX. nih.gov This suggests that the DKP scaffold could be a basis for developing anti-inflammatory agents by targeting LOX enzymes.

Neuraminidase Inhibition: The this compound scaffold has been explored for antiviral activity, particularly as inhibitors of influenza neuraminidase. mdpi.comnih.gov Neuraminidase is a crucial enzyme that allows newly formed virus particles to be released from an infected host cell, thus propagating the infection. nih.gov Molecular docking studies have shown that certain N-substituted 2,5-DKP derivatives can bind within the 430-cavity of neuraminidase from the H5N2 avian influenza virus. nih.gov These derivatives interact with key amino acid residues, including Arg371 and Pro326, suggesting a mechanism for their antiviral effects. nih.gov The activity of these compounds is influenced by their substituents; for example, albonoursin (B1666814) and a hydroxy-derivative showed IC50 values of 41.5 µM and 6.8 µM, respectively, against the H1N1 influenza virus. mdpi.com

| Target Enzyme | Compound Class/Example | Reported Activity/Mechanism |

| APAF-1 | This compound Derivatives (e.g., LPT99) | Inhibit apoptosome formation by binding to APAF-1, preventing the conformational change required for its activation. wipo.intnih.gov |

| Melanocortin-4 Receptor (MC4R) | Piperazine Derivatives | Orally active antagonists have been developed, suggesting potential for treating conditions like cachexia. nih.govthegoodscentscompany.com |

| Lipoxygenase (LOX) | Various DKP-related structures | Inhibit LOX enzymes involved in inflammation; IC50 values vary by compound and LOX isoform (e.g., 7 µM for 5-LOX). nih.gov |

| Neuraminidase (Influenza) | N-substituted 2,5-DKP Derivatives (e.g., Albonoursin) | Bind to the active site cavity of neuraminidase, preventing viral release. IC50 values against H1N1 range from 6.8 to 41.5 µM. mdpi.comnih.gov |

Antifouling Mechanisms

2,5-Diketopiperazines are recognized as potent marine antifouling agents, acting against a wide range of micro- and macrofouling organisms. researchgate.netifremer.frmdpi.com Their mechanism often involves the non-toxic inhibition of larval settlement and metamorphosis, particularly of barnacles and bryozoans, rather than causing mortality. researchgate.net

A key factor for the antifouling activity of tetrasubstituted 2,5-DKPs is a balance between a sufficient cationic charge and a threshold level of hydrophobicity. researchgate.net This amphiphilic nature is thought to be crucial for their bioactivity. These compounds are considered eco-friendly alternatives to traditional biocides due to their efficacy at low concentrations and their non-toxic mode of action. researchgate.netifremer.fr

Studies have shown that DKPs can inhibit the settlement of barnacle cyprids at concentrations as low as 0.5 μg/mL. researchgate.netifremer.fr The sponge-derived DKP metabolite barettin (B3061388) is a well-known example, effectively inhibiting barnacle settlement. researchgate.net Synthetic derivatives have been developed that show even greater potency. researchgate.net For example, a library of soluble 2,5-DKP derivatives was tested against the barnacle Balanus amphitrite and the bryozoan Bugula neritina, with some compounds showing strong inhibitory activity with EC50 values as low as 1.6 μg/mL and 2.3 μg/mL, respectively. rsc.org Another study on five DKPs isolated from the deep-sea bacterium Streptomyces fungicidicus reported EC50 values against Balanus amphitrite larval attachment ranging from 0.10 to 0.27 mM. tandfonline.com

| Compound/Class | Target Organism | Activity (EC₅₀) |

| Synthetic DKP Derivative (3d) | Balanus amphitrite | 1.6 μg/mL rsc.org |

| Synthetic DKP Derivative (3d) | Bugula neritina | 3.1 μg/mL rsc.org |

| Synthetic DKP Derivative (3i) | Bugula neritina | 2.3 μg/mL rsc.org |

| Cyclo-(L-Val-L-Pro) | Balanus amphitrite | 0.10 mM tandfonline.com |

| Cyclo-(L-Leu-L-Pro) | Balanus amphitrite | 0.27 mM tandfonline.com |

| DKP 15 | Barnacle Cyprids | 0.5 μg/mL ifremer.fr |

| DKP 18 | Barnacle Cyprids | 0.5 μg/mL ifremer.fr |

| DKP 24 | Barnacle Cyprids | 0.5 μg/mL ifremer.fr |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

The biological activity of 2,5-piperazinediones is highly dependent on their three-dimensional structure, which is dictated by the substituents on the ring and their stereochemistry. nih.govresearchgate.net SAR studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic and industrial applications. mdpi.com

Influence of Side Chain Substituents on Bioactivity

The nature, size, and orientation of side chain substituents at positions C-3, C-6, N-1, and N-4 of the piperazinedione ring are critical determinants of biological activity. mdpi.commdpi.com

The introduction of different substituents directly influences properties such as hydrophobicity, steric hindrance, and electronic character, which in turn affect receptor binding and membrane permeability. researchgate.net For instance, in a series of quinoxaline (B1680401) di-N-oxides derived from a this compound template, SAR analysis showed that substituents on both the aromatic ring and the side chain were important for antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM. mdpi.comnih.gov

In the context of antiviral activity, the presence of specific functional groups can dramatically enhance potency. The addition of a hydroxyl group to the DKP albonoursin increased its anti-influenza activity significantly. mdpi.com Similarly, for antiprotozoal activity against P. falciparum, a clear relationship was observed between the substitution pattern on the aromatic rings of 2,5-DKPs and their inhibitory concentrations, with active compounds showing IC50 values between 5.4 and 9.5 µg/mL. mdpi.com For antifouling DKPs, a balance between hydrophobic and cationic substituents is key to their activity. researchgate.net Prenylated indole (B1671886) DKPs, which feature complex isoprene (B109036) units as side chains, represent a diverse class of natural products with a range of biological activities, including DNA topoisomerase I inhibition. frontiersin.org

| Substituent Type/Position | Observed Effect on Bioactivity | Example Compound Class/Activity |

| Aromatic ring & side chain substituents | Modulates antitubercular and antileishmanial activity. mdpi.comnih.gov | Quinoxaline di-N-oxides |

| Hydroxyl group on benzylidene substituent | Increases anti-influenza (H1N1) activity. mdpi.com | Albonoursin derivative |

| N-substituents (alkylation) | Can affect binding affinity to receptors and biological activity. mdpi.com | N-substituted anti-influenza DKPs |

| Hydrophobic and Cationic groups | A balance is crucial for broad-spectrum antifouling activity. researchgate.net | Tetrasubstituted antifouling DKPs |

| Isoprene units (Prenylation) | Confers diverse activities, including DNA topoisomerase I inhibition. frontiersin.org | Prenylated indole alkaloids |

Role of Ring Conformation and Stereochemistry in Biological Interactions

The six-membered diketopiperazine ring is not strictly planar and can adopt various conformations, such as chair, boat, or twist-boat forms. nih.gov The specific conformation is heavily influenced by the substituents, as the ring flexes to minimize steric interactions between side chains. nih.gov This conformational flexibility, combined with the chirality at the C-3 and C-6 positions, creates distinct three-dimensional structures that are critical for selective interactions with biological targets. nih.gov

Stereochemistry plays a profound role in the bioactivity of 2,5-DKPs. nih.gov Studies comparing different stereoisomers of the same DKP have repeatedly shown significant differences in their biological effects. For example, in a study on antimicrobial DKPs, different diastereomers of an arginine-derived compound exhibited varied activities against a panel of bacteria and fungi, which was attributed to differences in their solution structures and membrane interaction potentials. nih.gov